molecular formula C13H21NO2 B13802318 (3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate

(3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate

Cat. No.: B13802318
M. Wt: 223.31 g/mol
InChI Key: QPSFQMZFAPJFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate is a synthetic organic compound that belongs to the piperidine class. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an acetate group attached to a piperidine ring, which is further substituted with ethyl, methyl, and prop-2-ynyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution Reactions: The ethyl, methyl, and prop-2-ynyl groups are introduced through substitution reactions using corresponding alkyl halides.

    Acetylation: The final step involves the acetylation of the piperidine ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and prop-2-ynyl groups, along with the acetate moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

(3-ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate

InChI

InChI=1S/C13H21NO2/c1-5-7-13(16-11(3)15)8-9-14(4)10-12(13)6-2/h1,12H,6-10H2,2-4H3

InChI Key

QPSFQMZFAPJFBD-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1(CC#C)OC(=O)C)C

Origin of Product

United States

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